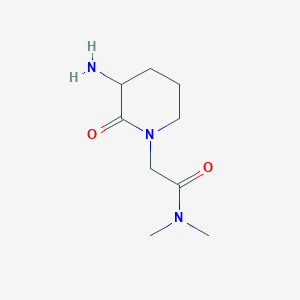
2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide typically involves the reaction of 3-amino-2-oxopiperidine with N,N-dimethylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide include:
- 2-(3-amino-2-oxopiperidin-1-yl)acetic acid hydrochloride
- Ethyl(S)-2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its specific structure and the presence of the N,N-dimethylacetamide group. This unique feature may confer distinct chemical and biological properties, making it valuable for specific applications .
Biological Activity
2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide, commonly referred to by its CAS number 1342869-24-2, is a synthetic organic compound with the molecular formula C9H17N3O2 and a molecular weight of 199.25 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound features a piperidinyl structure, which is known for its versatility in biological applications. The synthesis typically involves the reaction of 3-amino-2-oxopiperidine with N,N-dimethylacetamide, often under catalytic conditions to optimize yield and purity .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate signaling pathways involved in cellular processes such as metabolism, cell growth, and apoptosis. The exact mechanism remains an area of ongoing research, but it is hypothesized that the compound may act as an inhibitor or modulator of specific protein kinases, particularly those involved in cancer and metabolic disorders .
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that compounds similar to this compound may exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, inhibitors targeting the phosphatidylinositol 3-kinase (PI3K) pathway are being explored for their efficacy against various cancers .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress .
- Antimicrobial Properties : There is emerging evidence that compounds within this structural class may exert antimicrobial effects, enhancing the efficacy of existing antibiotics against resistant strains .
Case Studies
A notable study investigated the effects of related piperidine derivatives on cancer cell lines. The results demonstrated that modifications to the piperidine structure could significantly enhance cytotoxicity against specific cancer types, suggesting that further exploration of this compound could yield valuable insights into its therapeutic potential .
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to similar compounds:
| Compound Name | Anticancer Activity | Neuroprotective Effects | Antimicrobial Properties |
|---|---|---|---|
| This compound | Potentially active | Promising | Emerging evidence |
| 2-(3-amino-2-oxopiperidin-1-yl)acetic acid hydrochloride | Moderate | Limited | Not significant |
| 2-(3-amino-2-oxopiperidin-1-yl)propanamide | Active | Promising | Moderate |
Properties
Molecular Formula |
C9H17N3O2 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-(3-amino-2-oxopiperidin-1-yl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C9H17N3O2/c1-11(2)8(13)6-12-5-3-4-7(10)9(12)14/h7H,3-6,10H2,1-2H3 |
InChI Key |
GUAGZIRYDMCJRU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CN1CCCC(C1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















